Bis(pentamethylcyclopentadienyl)barium
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Overview
Description
Bis(pentamethylcyclopentadienyl)barium is an organometallic compound with the chemical formula C20H30Ba. It is known for its unique structure, where a barium atom is sandwiched between two pentamethylcyclopentadienyl ligands. This compound is air and moisture sensitive and appears as a solid, typically white in color .
Mechanism of Action
Target of Action
Bis(pentamethylcyclopentadienyl)barium is primarily used as a precursor in atomic layer deposition (ALD) and chemical vapor deposition (CVD) processes . Its primary targets are the surfaces of substrates where thin films need to be deposited .
Mode of Action
The compound interacts with its targets through a process known as sublimation . Sublimation is the transition of a substance directly from the solid to the gas state, without passing through the liquid state. This compound sublimes under reduced pressures, and its tetrahydrofuran adducts show volatility even under atmospheric pressure . This allows the compound to deposit onto the substrate surface in a controlled manner .
Biochemical Pathways
These films are used in various applications, including host lattices for luminescent materials, high-temperature superconductors, high permittivity dielectrics, and ferroelectrics .
Pharmacokinetics
It’s important to note that the compound’s volatility and stability under various pressures influence its bioavailability on the substrate surface during the deposition process .
Result of Action
The action of this compound results in the formation of thin films on substrate surfaces . These films have various applications in electronics and materials science, including the creation of high-temperature superconductors and high permittivity dielectrics .
Action Environment
The efficacy and stability of this compound are influenced by environmental factors such as pressure and temperature . The compound sublimes under reduced pressures, and its tetrahydrofuran adducts show volatility even under atmospheric pressure . Therefore, controlling these environmental factors is crucial for the successful application of this compound in thin film deposition processes .
Biochemical Analysis
Biochemical Properties
It is known that cyclopentadienyl compounds of Barium form weaker bonds with Barium, but have stronger bonds within the ligand . This prevents carbon contamination of the films .
Molecular Mechanism
It is known that the cyclopentadienyl ligands often bind to metal in a η5 (pentahapto) fashion
Temporal Effects in Laboratory Settings
Bis(pentamethylcyclopentadienyl)barium is known to sublime under reduced pressures, with tetrahydrofuran adducts showing volatility also under atmospheric pressure . The tetrahydrofuran adducts lose the coordinated THF when evaporated .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(pentamethylcyclopentadienyl)barium can be synthesized by reacting pentamethylcyclopentadienyl sodium with barium chloride in an inert atmosphere to prevent oxidation . The reaction typically occurs in a solvent such as tetrahydrofuran (THF) under an inert gas like nitrogen or argon to avoid moisture and air sensitivity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the laboratory preparation route. The process involves careful handling and controlled environments to maintain the compound’s stability .
Chemical Reactions Analysis
Types of Reactions
Bis(pentamethylcyclopentadienyl)barium undergoes various types of reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although detailed oxidation pathways are less documented.
Substitution: It can participate in substitution reactions where the pentamethylcyclopentadienyl ligands can be replaced or modified.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halogens, acids, and other organometallic compounds. Reactions are typically conducted under inert atmospheres to prevent degradation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted cyclopentadienyl derivatives .
Scientific Research Applications
Bis(pentamethylcyclopentadienyl)barium has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Bis(cyclopentadienyl)barium: Similar in structure but with unsubstituted cyclopentadienyl ligands.
Bis(trimethylsilylcyclopentadienyl)barium: Features trimethylsilyl-substituted cyclopentadienyl ligands, offering different reactivity and stability profiles.
Uniqueness
Bis(pentamethylcyclopentadienyl)barium is unique due to its pentamethyl-substituted cyclopentadienyl ligands, which provide enhanced stability and reactivity compared to its unsubstituted counterparts . This makes it particularly useful in applications requiring high thermal stability and specific catalytic properties .
Properties
CAS No. |
112379-49-4 |
---|---|
Molecular Formula |
C20H30Ba |
Molecular Weight |
407.79 |
Synonyms |
Bis(pentamethylcyclopentadienyl)barium |
Origin of Product |
United States |
Q1: What is the significance of the crystal structure reported for Bis(pentamethylcyclopentadienyl)barium?
A1: The study presented in the research article describes the first successful X-ray crystal structure determination of an organobarium complex, specifically this compound [(Me5C5)2Ba] []. This is significant because it provided valuable insights into the bonding and structural features of organobarium compounds. The study revealed a novel structure with monomeric bent metallocenes grouped in “quasi-polymeric” chains []. This information is crucial for understanding the reactivity and potential applications of this class of compounds.
Q2: What are the key structural features of this compound based on the X-ray crystallography data?
A2: The X-ray crystallography of this compound revealed a unique structure. The molecule exists as a monomeric bent metallocene with an average barium-carbon (Ba-C) distance of 298.7(18) picometers []. The angle between the ring centroid-barium-ring centroid is 131° []. Furthermore, these bent metallocenes arrange themselves in "quasi-polymeric" chains with the shortest intermolecular Ba-C(methyl) distance being 334.9(5) picometers []. This arrangement sheds light on the packing and potential intermolecular interactions of this compound in the solid state.
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